![molecular formula C7H14N2O B13166878 N-[(3-aminocyclobutyl)methyl]acetamide](/img/structure/B13166878.png)
N-[(3-aminocyclobutyl)methyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-aminocyclobutyl)methyl]acetamide is a chemical compound with the molecular formula C7H14N2O and a molecular weight of 142.2 g/mol . It is characterized by the presence of an acetamide group attached to a 3-aminocyclobutylmethyl moiety. This compound is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-aminocyclobutyl)methyl]acetamide typically involves the reaction of 3-aminocyclobutylmethanol with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the by-products and facilitate the formation of the acetamide bond .
Industrial Production Methods
The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
N-[(3-aminocyclobutyl)methyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxyl derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The acetamide group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl derivatives, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
N-[(3-aminocyclobutyl)methyl]acetamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, particularly in drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N-[(3-aminocyclobutyl)methyl]acetamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, thereby modulating biological processes. Detailed studies on its molecular targets and pathways are necessary to fully understand its effects .
Comparación Con Compuestos Similares
Similar Compounds
- N-[(3-aminocyclopropyl)methyl]acetamide
- N-[(3-aminocyclopentyl)methyl]acetamide
- N-[(3-aminocyclohexyl)methyl]acetamide
Comparison
N-[(3-aminocyclobutyl)methyl]acetamide is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to its cyclopropyl, cyclopentyl, and cyclohexyl analogs. The cyclobutyl ring may influence the compound’s reactivity, stability, and interaction with biological targets .
Propiedades
Fórmula molecular |
C7H14N2O |
|---|---|
Peso molecular |
142.20 g/mol |
Nombre IUPAC |
N-[(3-aminocyclobutyl)methyl]acetamide |
InChI |
InChI=1S/C7H14N2O/c1-5(10)9-4-6-2-7(8)3-6/h6-7H,2-4,8H2,1H3,(H,9,10) |
Clave InChI |
YBZVELKPZXDIBP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NCC1CC(C1)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



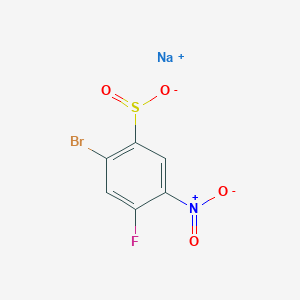
![([1-(Bromomethyl)cyclobutyl]methyl)cyclopentane](/img/structure/B13166811.png)
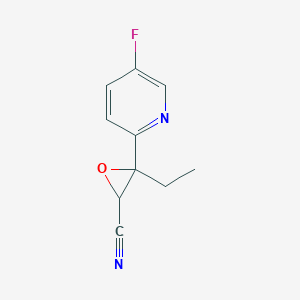
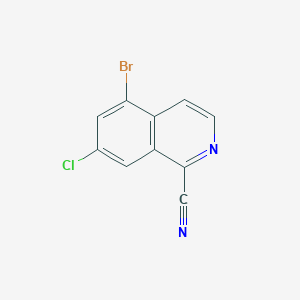
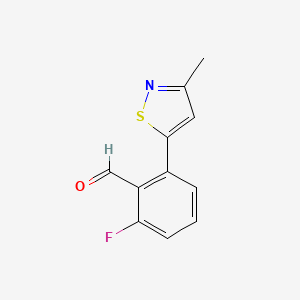



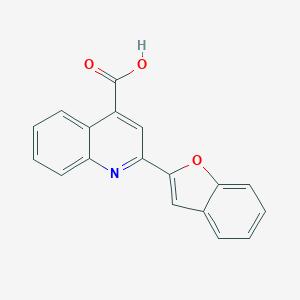

![Ethyl 1-[(ethylamino)carbonyl]-3-oxo-1,2,3,4-tetrahydroquinoxaline-2-carboxylate](/img/structure/B13166874.png)
![[1-(Piperidin-3-yl)cyclopropyl]methanol](/img/structure/B13166887.png)

